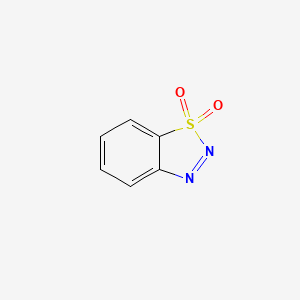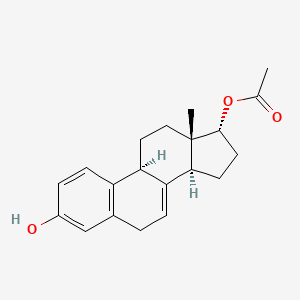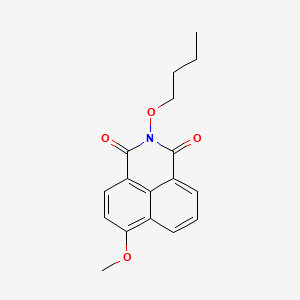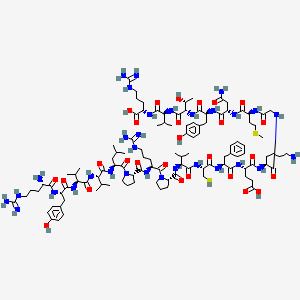
1,1,3,3,7-Pentamethylindan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,7-Pentamethylindan-5-ol is an organic compound with the molecular formula C15H22O. It belongs to the class of indanols, which are characterized by an indane ring system with a hydroxyl group attached. This compound is notable for its unique structure, which includes five methyl groups attached to the indane ring, making it highly substituted and sterically hindered .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,7-Pentamethylindan-5-ol typically involves the alkylation of indanone derivatives followed by reduction. One common method includes the reaction of 1,1,3,3-tetramethylindan-5-one with methylmagnesium bromide (Grignard reagent) to introduce the additional methyl group, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the final alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions: 1,1,3,3,7-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,1,3,3,7-Pentamethylindan-5-one
Reduction: 1,1,3,3,7-Pentamethylindane
Substitution: Halogenated derivatives of this compound
科学的研究の応用
1,1,3,3,7-Pentamethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the fragrance industry due to its unique odor profile and stability
作用機序
The mechanism of action of 1,1,3,3,7-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s steric hindrance and electronic properties also play a role in its reactivity and interactions with enzymes and receptors .
Similar Compounds:
1,1,2,3,3-Pentamethylindan: Similar structure but differs in the position of the hydroxyl group.
1,1,3,3-Tetramethylindan-5-ol: Lacks one methyl group compared to this compound.
1,1,3,3,7-Hexamethylindan-5-ol: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
特性
| 53718-29-9 | |
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1,1,3,3,7-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3 |
InChIキー |
YUORWRHMCJCLRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(CC2(C)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)






